molecular formula C21H25ClN2O B246850 1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide

1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide

Cat. No.: B246850
M. Wt: 356.9 g/mol
InChI Key: IAZWNNACOSEBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide is a member of piperidines.

Scientific Research Applications

Biotransformation in the Human Body

Research on compounds structurally related to 1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide, like Meclozine, reveals insights into their biotransformation in the human body. Studies have identified various metabolites of these compounds isolated from human urine and feces, aiding in understanding their metabolic pathways (Goenechea et al., 1988).

Molecular Interaction and Pharmacophore Models

Investigations into compounds with similar structures have shed light on their molecular interactions and the development of pharmacophore models. For instance, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides valuable insights into the steric binding interactions and the spatial orientation necessary for receptor binding (Shim et al., 2002).

Potential Anticonvulsant Properties

Structurally similar compounds, like certain anticonvulsant enaminones, have been studied for their hydrogen bonding patterns, which could be relevant for understanding the properties of this compound. These studies provide insights into their potential anticonvulsant properties (Kubicki et al., 2000).

Synthesis and Structure-Activity Relationships

Research into the synthesis and structure-activity relationships of related pyrazole derivatives as cannabinoid receptor antagonists can offer insights into the properties and potential applications of this compound. Understanding these relationships helps in characterizing the binding sites and pharmacological properties (Lan et al., 1999).

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3

InChI Key

IAZWNNACOSEBDJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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